![molecular formula C17H17NO3 B245972 Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)

Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate, also known as methyl 3,5-dimethyl-4-((methoxycarbonyl)amino)benzoate, is a chemical compound used in scientific research. It is a member of the benzamide family and is commonly used as a photoinitiator in polymerization reactions.

Mecanismo De Acción

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate works by absorbing light energy and initiating a chemical reaction. When exposed to light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals then initiate the polymerization reaction, leading to the formation of a polymer.

Biochemical and Physiological Effects

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is rapidly eliminated through urine and feces.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate has several advantages for lab experiments. It is a highly efficient photoinitiator, requiring only a small amount to initiate polymerization reactions. It is also relatively stable and has a long shelf life, making it easy to store and transport. However, it has some limitations, including its sensitivity to light and its potential to cause skin irritation and allergic reactions.

Direcciones Futuras

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate has several potential future directions. One area of interest is the development of new photoinitiators that are more efficient and less toxic. Another area of interest is the use of Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate in the synthesis of new types of polymers, including biodegradable polymers and polymers with unique mechanical properties. Additionally, there is potential for the use of Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate in other areas of research, such as the synthesis of nanoparticles and the development of new materials for use in electronics and optoelectronics.

Métodos De Síntesis

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl chloride with 2-aminobenzoic acid in the presence of a base such as triethylamine. The resulting product is then esterified with methanol and a catalyst such as sulfuric acid to produce Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate.

Aplicaciones Científicas De Investigación

Methyl 2-[(3,5-diMethyl 2-[(3,5-dimethylbenzoyl)amino]benzoatebenzoyl)amino]benzoate is commonly used as a photoinitiator in polymerization reactions. It is particularly useful in the synthesis of dental composites, where it is used to initiate the polymerization of methacrylate monomers. It has also been used in the synthesis of other types of polymers, including acrylates, epoxies, and vinyl ethers.

Propiedades

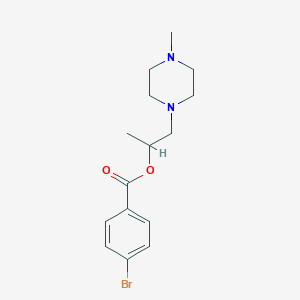

Fórmula molecular |

C17H17NO3 |

|---|---|

Peso molecular |

283.32 g/mol |

Nombre IUPAC |

methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate |

InChI |

InChI=1S/C17H17NO3/c1-11-8-12(2)10-13(9-11)16(19)18-15-7-5-4-6-14(15)17(20)21-3/h4-10H,1-3H3,(H,18,19) |

Clave InChI |

QUTYLQJYAVLIOX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)C |

SMILES canónico |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3-bromo-4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B245898.png)

![3-(3-isobutyl-1H-pyrazol-5-yl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245905.png)

![6-(2-Methoxyphenyl)-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245924.png)

![3-(4-Methoxybenzyl)-6-(1-phenoxypropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B245926.png)

![4-Bromophenyl [6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether](/img/structure/B245927.png)

![2-[Benzyl(methyl)amino]ethyl 3-chlorobenzoate](/img/structure/B245938.png)

![N-[2-(4-chlorophenyl)ethyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B245941.png)

![1-Dibenzo[b,d]furan-3-yl-3-(4-fluoroanilino)-1-propanone](/img/structure/B245942.png)

![1-[2-(2-Chlorophenoxy)ethyl]-3-phenylthiourea](/img/structure/B245945.png)

![9-[2-(4-hydroxyphenyl)-2-oxoethyl]-5-methoxy-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B245947.png)

![5-Methyl-5-nitro-1'-[(4-phenyl-1-piperazinyl)methyl]-1',2'-dihydrospiro([1,3]dioxane-2,3'-indole)-2'-one](/img/structure/B245948.png)

![N-[2-(2-Chlorophenoxy)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B245950.png)